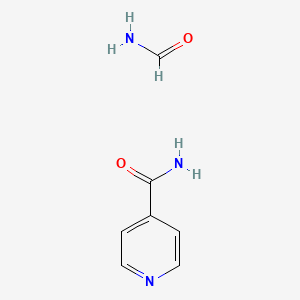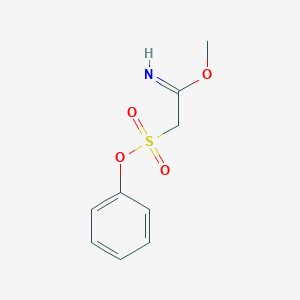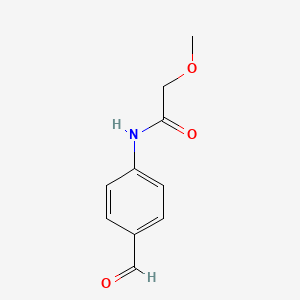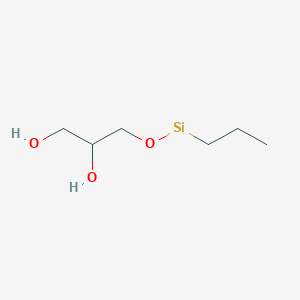![molecular formula C14H27O4P B12609834 {11-[(Prop-2-yn-1-yl)oxy]undecyl}phosphonic acid CAS No. 915376-43-1](/img/structure/B12609834.png)
{11-[(Prop-2-yn-1-yl)oxy]undecyl}phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{11-[(Prop-2-yn-1-yl)oxy]undecyl}phosphonic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phosphonic acid group attached to an undecyl chain, which is further modified with a prop-2-yn-1-yl ether group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {11-[(Prop-2-yn-1-yl)oxy]undecyl}phosphonic acid typically involves a multi-step process. One common method starts with the preparation of the undecyl chain, which is then functionalized with a prop-2-yn-1-yl ether group. The final step involves the introduction of the phosphonic acid group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Des Réactions Chimiques
Types of Reactions
{11-[(Prop-2-yn-1-yl)oxy]undecyl}phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The phosphonic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Applications De Recherche Scientifique
{11-[(Prop-2-yn-1-yl)oxy]undecyl}phosphonic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in drug development and delivery systems.
Industry: Utilized in the development of advanced materials, coatings, and surface treatments due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of {11-[(Prop-2-yn-1-yl)oxy]undecyl}phosphonic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
{11-[(Prop-2-yn-1-yl)oxy]decyl}phosphonic acid: Similar structure but with a shorter undecyl chain.
{11-[(Prop-2-yn-1-yl)oxy]dodecyl}phosphonic acid: Similar structure but with a longer undecyl chain.
Uniqueness
The uniqueness of {11-[(Prop-2-yn-1-yl)oxy]undecyl}phosphonic acid lies in its specific chain length and functional groups, which confer distinct chemical and biological properties. These properties make it particularly suitable for certain applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
915376-43-1 |
|---|---|
Formule moléculaire |
C14H27O4P |
Poids moléculaire |
290.34 g/mol |
Nom IUPAC |
11-prop-2-ynoxyundecylphosphonic acid |
InChI |
InChI=1S/C14H27O4P/c1-2-12-18-13-10-8-6-4-3-5-7-9-11-14-19(15,16)17/h1H,3-14H2,(H2,15,16,17) |
Clé InChI |
IZRXWSMSLSTOMB-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCCCCCCCCCCCP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-N-(tert-Butyl)-2-{[4-({[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl}amino)piperidin-1-yl]carbonyl}pyrrolidine-1-carboxamide](/img/structure/B12609768.png)



![4-{4-[4-(3-Chloro-4-methoxyphenyl)piperidin-4-yl]phenyl}pyridine](/img/structure/B12609787.png)
![3-[Ethoxy(dimethoxy)silyl]propane-1-thiol](/img/structure/B12609796.png)


![4-Methyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B12609812.png)


![N-[2-(1-Hydroxypropan-2-yl)phenyl]acetamide](/img/structure/B12609854.png)
